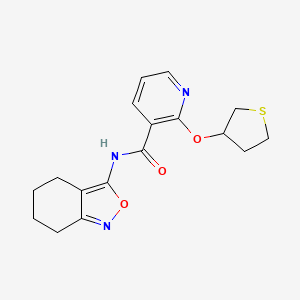

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a structurally complex molecule featuring a bicyclic benzoxazole core fused to a pyridine-carboxamide scaffold. The benzoxazole moiety (4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl) is a partially hydrogenated heterocycle, while the pyridine ring is substituted at the 2-position with a thiolan-3-yloxy group (tetrahydrothiophene oxide). The carboxamide linker between the benzoxazole and pyridine groups may further influence solubility and binding characteristics.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-15(19-17-12-4-1-2-6-14(12)20-23-17)13-5-3-8-18-16(13)22-11-7-9-24-10-11/h3,5,8,11H,1-2,4,6-7,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAJMJOCFKRGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=C(N=CC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c]isoxazole and tetrahydrothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in crystallographic and synthetic studies. Below is a detailed comparison based on substituent variations, molecular properties, and available data:

Table 1: Structural and Molecular Comparison

Key Observations:

Core Structure : All compounds share the N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl) carboxamide core, indicating a conserved pharmacophore likely critical for target binding or stability.

Substituent Variations: The target compound uniquely incorporates a pyridine-thiolan-oxy group, introducing sulfur and a heteroaromatic system. This may enhance lipophilicity and metabolic stability compared to purely oxygenated substituents. Branched alkoxy benzamide (): The 2-methylpropoxy substituent may increase steric bulk, affecting solubility and membrane permeability. Sulfonamide-piperidine (): The sulfonyl group adds hydrogen-bond acceptor capacity, which might influence solubility and protein interactions.

Molecular Weight : The target compound’s estimated weight (~360–380 g/mol) aligns with typical drug-like molecules, though the sulfonamide analog (419.49 g/mol, ) exceeds common thresholds for oral bioavailability.

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydro-benzoxazole moiety and a thiolane group. Its molecular formula is with a molecular weight of approximately 290.38 g/mol. The structural properties contribute to its interaction with biological targets.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Receptor Modulation : Interaction with various receptors involved in pain and inflammation signaling pathways has been observed.

- Cell Signaling Pathways : The compound may influence key signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies using macrophage cell lines (RAW264.7) showed that the compound significantly inhibited the production of nitric oxide (NO) and various cytokines in response to lipopolysaccharide (LPS) stimulation .

Cytotoxicity Assessment

Cytotoxicity assays indicated that the compound does not exhibit significant cytotoxic effects on healthy cells at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Study 1: In Vitro Anti-inflammatory Activity

A study conducted on prototype compounds similar to this compound assessed their anti-inflammatory activity through various assays including ELISA and Western blotting. The results indicated that the compound effectively reduced the secretion of inflammatory cytokines and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies revealed strong binding interactions with receptors implicated in pain modulation and inflammation. This data supports the hypothesis that the compound could serve as a lead candidate for further drug development.

Data Table: Biological Activity Summary

| Activity Type | Effect | Assay Method |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production | Griess Assay |

| Cytokine Production | Decreased levels of TNF-alpha and IL-6 | ELISA |

| Enzyme Inhibition | Reduced iNOS and COX-2 expression | Western Blot |

| Receptor Interaction | Strong binding affinity | Molecular Docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.